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2-Chloro-1,3-propanediol - 497-04-1

2-Chloro-1,3-propanediol

Catalog Number: EVT-292291
CAS Number: 497-04-1
Molecular Formula: C3H7ClO2
Molecular Weight: 110.54 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Chloro-1,3-propanediol (2-MCPD) is a chlorinated organic compound often found as a contaminant in various food products. It is classified as a chloropropanol due to its structure consisting of a three-carbon chain with a chlorine atom and two hydroxyl groups attached. 2-MCPD is primarily considered a food processing contaminant, forming during high-temperature refining processes of fats and oils. [, ] This compound has been a subject of significant research interest due to its potential health risks. []

Glycidol

Relevance: Glycidol is structurally related to 2-chloro-1,3-propanediol through the potential for conversion between their respective fatty acid esters. Research indicates that under specific conditions, such as those present during food processing, glycidol esters can be transformed into 2-chloro-1,3-propanediol esters. [] This connection is particularly relevant in analyzing processed foods for these compounds, as the presence of one might indicate the potential formation of the other. The interconversion highlights the interconnectedness of these compounds within a food safety context. [, ] Furthermore, 2-chloro-1,3-propanediol is proposed as a valuable starting material for synthesizing glycidol, offering a potential pathway for converting industrial waste (β-MCH) into valuable products. []

1,3-Dichloro-2-propanol (1,3-DCP)

Relevance: Like 2-chloro-1,3-propanediol, 1,3-DCP belongs to the dichloropropanol family, both sharing the same molecular formula (C3H6Cl2O). Despite the structural similarity, the arrangement of chlorine atoms differs. 1,3-DCP has chlorine atoms attached to the first and third carbons, while 2-chloro-1,3-propanediol has one chlorine atom on the second carbon. While both compounds have been identified in food, 1,3-DCP was not detected in the specific study analyzing various edible oils, unlike 2-chloro-1,3-propanediol. [] This absence emphasizes the distinct occurrence patterns of these compounds, potentially influenced by their unique formation pathways during food processing or variations in their presence in raw materials. []

2,3-Dichloro-1-propanol (2,3-DCP)

Relevance: Both 2,3-DCP and 2-chloro-1,3-propanediol fall under the category of chloropropanols, sharing the same molecular formula (C3H6Cl2O) but differing in the chlorine atom arrangement. In a study analyzing edible oils, 2,3-DCP, like 1,3-DCP, was not detected, unlike 2-chloro-1,3-propanediol. [] This suggests distinct formation mechanisms or sources of contamination for these compounds in the food production chain. The study highlights the importance of individual analysis for these compounds, despite their structural similarities, to accurately assess their presence and potential risks in food. []

Fatty Acid Esters of 2-Chloro-1,3-propanediol (2-MCPD Esters)

Relevance: 2-MCPD esters are directly derived from 2-chloro-1,3-propanediol, forming through esterification with fatty acids. These esters raise significant concerns regarding food safety due to the potential toxicity of 2-chloro-1,3-propanediol upon release during digestion. [, ] Understanding the formation and occurrence of 2-MCPD esters is crucial in assessing the risks associated with 2-chloro-1,3-propanediol intake. [, , ]

Fatty Acid Esters of 3-Chloro-1,2-propanediol (3-MCPD Esters)

Relevance: Although 3-MCPD esters originate from a different chloropropanol isomer, their presence in food is often studied alongside 2-MCPD esters due to their similar formation pathways and toxicological concerns. [, , , ] Analytical methods often target both types of esters to provide a comprehensive profile of these contaminants in food products. [, ] The co-occurrence of 3-MCPD esters with 2-MCPD esters underscores the need to consider the broader landscape of related contaminants during food safety assessments.

Fatty Acid Esters of Glycidol (Glycidyl Esters)

Relevance: Glycidyl esters are relevant to 2-chloro-1,3-propanediol due to the potential for conversion between them under specific conditions during food processing. [] This interconversion is crucial in understanding the formation and presence of both types of esters in food. Analyzing both 2-chloro-1,3-propanediol esters and glycidyl esters is essential for comprehensive risk assessment. [, ]

Classification and Source

2-Chloro-1,3-propanediol is classified as an organic halide and falls under the category of chloropropanediols. Its chemical formula is C₃H₇ClO₂, and it is structurally related to other chlorinated compounds such as 3-chloro-1,2-propanediol. The compound can be synthesized through various chemical processes, often involving chlorination reactions of glycerol or related compounds.

Synthesis Analysis

The synthesis of 2-chloro-1,3-propanediol can be achieved through several methods:

  1. Chlorination of Glycerol: This method involves the direct chlorination of glycerol using chlorine gas or hydrochloric acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to optimize yield.
  2. Epichlorohydrin Hydrolysis: Another common approach involves the hydrolysis of epichlorohydrin. This method may utilize water in the presence of acids or bases to facilitate the conversion into chloropropanediols. Parameters such as temperature (typically between 80-90°C) and reaction time (15 hours) are crucial for maximizing yields .
  3. Phase Transfer Catalysis: Recent advancements have introduced phase transfer catalysts to enhance the efficiency of synthesizing chlorinated compounds from epichlorohydrin and hydrogen peroxide, leading to high-purity products .
Molecular Structure Analysis

The molecular structure of 2-chloro-1,3-propanediol consists of a three-carbon chain with hydroxyl groups (-OH) at the first and third positions and a chlorine atom at the second position. The structural formula can be represented as:

ClCH2CHOHCH2OH\text{Cl}-\text{CH}_2-\text{CHOH}-\text{CH}_2-\text{OH}

Relevant Data

  • Molecular Weight: 110.54 g/mol
  • CAS Number: 96-24-2
  • Density: Approximately 1.15 g/cm³

The presence of chlorine in the molecule affects its reactivity and solubility properties compared to its non-chlorinated counterparts.

Chemical Reactions Analysis

2-Chloro-1,3-propanediol participates in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of other alcohols or derivatives.
  2. Dehydrochlorination: Under certain conditions, this compound can undergo elimination reactions where hydrochloric acid is removed, resulting in double bond formation.
  3. Hydrolysis Reactions: In aqueous environments, it can react with water to form glycerol derivatives or other related compounds.

These reactions are influenced by factors such as temperature, pH, and the presence of catalysts.

Mechanism of Action

The mechanism of action for 2-chloro-1,3-propanediol primarily revolves around its reactivity due to the chlorine substituent. In biological systems, it may act as a reactive intermediate that can modify proteins or nucleic acids, leading to potential toxicological effects.

Relevant Data

Research indicates that exposure to this compound may lead to reproductive toxicity and kidney damage . The mechanism involves interactions with cellular components that disrupt normal metabolic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-1,3-propanediol include:

  • Appearance: Colorless to pale yellow liquid
  • Boiling Point: Approximately 200°C
  • Solubility: Soluble in water and organic solvents
  • Reactivity: Reacts with strong bases and acids; sensitive to light and moisture

These properties influence its behavior in industrial applications and environmental contexts.

Applications

2-Chloro-1,3-propanediol has several applications across different fields:

  1. Food Industry: It has been identified as a contaminant in acid-hydrolyzed vegetable proteins and soy sauce, raising concerns about food safety .
  2. Chemical Intermediate: Utilized in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  3. Research Applications: Studied for its effects on human health due to its potential carcinogenic properties .
  4. Industrial Uses: Employed in formulations requiring chlorinated compounds for specific chemical properties.
Introduction

Historical Context and Discovery

2-Chloro-1,3-propanediol was first identified as a contaminant in hydrolyzed vegetable proteins (HVPs) during the 1970s. Traditional hydrochloric acid hydrolysis of defatted vegetable proteins was found to produce this compound alongside other chloropropanols such as 3-chloro-1,2-propanediol (3-MCPD). The discovery emerged from analytical investigations into the undesirable taste and potential toxicity of acid-HVPs. Initial studies by the Joint Food and Agriculture Organization/World Health Organization (FAO/WHO) Expert Committee on Food Additives (JECFA) highlighted its occurrence in soy sauces and related products, prompting research into its formation mechanisms and control strategies. Early analytical methods were limited in sensitivity, but advances in gas chromatography-mass spectrometry (GC-MS) in the 1980s–1990s enabled precise quantification, confirming its widespread presence in heat-processed foods containing lipid precursors. Velíšek et al. (1980) provided foundational evidence of its natural occurrence in protein hydrolysates, cementing its status as a food processing contaminant requiring regulatory attention [7].

Nomenclature and Structural Classification

2-Chloro-1,3-propanediol (CAS Registry Number: 497-04-1) is classified as a chlorohydrin due to its structure comprising a glycerol backbone with a chlorine atom substituting the hydroxyl group at the secondary carbon. Its systematic IUPAC name is 2-chloropropane-1,3-diol, though it is historically termed β-chlorohydrin or glycerol 2-chlorohydrin. The molecular formula is C₃H₇ClO₂, with a molar mass of 110.54 g/mol. Structurally, it consists of a central chiral carbon (C2) bonded to chlorine, with primary alcohol groups at the C1 and C3 positions. This arrangement allows for stereoisomerism, though the compound is typically studied as a racemic mixture. Key physicochemical properties include:

Table 1: Physicochemical Properties of 2-Chloro-1,3-Propanediol

PropertyValueMeasurement Conditions
Boiling Point213–214°CAt 760 mmHg
Density1.321 g/cm³At 20°C
Refractive Index1.480–1.485At 20°C
Log P (Octanol-Water Partition Coefficient)–0.75Experimental
Water SolubilityHighly miscibleAt 25°C

The chlorine substitution at C2 creates an electrophilic center, making the compound reactive in nucleophilic substitution reactions. Hydrogen bonding between the hydroxyl groups influences its solubility in polar solvents like water and ethanol [3] [6] [7].

Industrial and Environmental Relevance

2-Chloro-1,3-propanediol is primarily recognized as an unintended byproduct in food processing, though it also serves as a reference standard in analytical chemistry. Its formation occurs during:

  • Thermal Processing of Foods: When lipids (particularly triacylglycerols) react with chloride ions at temperatures exceeding 160°C, generating chloropropanol esters.
  • Acid Hydrolysis of Proteins: Hydrolysis of plant proteins (e.g., soy, wheat) using hydrochloric acid facilitates nucleophilic substitution reactions between glycerol and chloride.

Table 2: Occurrence of 2-Chloro-1,3-Propanediol in Industrial Contexts

SourceTypical Concentration RangeKey Formation Pathway
Soy Sauce0.01–3.5 mg/kgAcid hydrolysis of defatted soy
Infant FormulaTrace–0.2 mg/kgLipid ester degradation during refining
Malt-Based Products<0.1 mg/kgThermal processing of cereals

Environmental monitoring studies detect trace levels in wastewater from food manufacturing facilities, though its high water solubility limits bioaccumulation. The compound’s role as a metabolite of dichloropropanols (e.g., 1,3-dichloro-2-propanol) further underscores its significance in toxicological research. Regulatory bodies like the European Food Safety Authority (EFSA) monitor its presence in foods due to structural similarities to carcinogenic chloropropanols, though it remains less studied than 3-MCPD [1] [6] [7].

Properties

CAS Number

497-04-1

Product Name

2-Chloro-1,3-propanediol

IUPAC Name

2-chloropropane-1,3-diol

Molecular Formula

C3H7ClO2

Molecular Weight

110.54 g/mol

InChI

InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2

InChI Key

DYPJJAAKPQKWTM-UHFFFAOYSA-N

SMILES

C(C(CO)Cl)O

Solubility

Soluble (NTP, 1992)

Synonyms

2-MCPD
2-MCPD dipalmitate
2-monochloropropanediol
2-monochloropropanediol dipalmitate

Canonical SMILES

C(C(CO)Cl)O

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